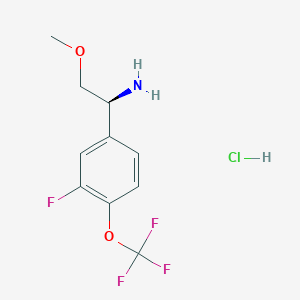

(S)-1-(3-Fluoro-4-(trifluoromethoxy)phenyl)-2-methoxyethan-1-amine hydrochloride

CAS No.: 1646543-17-0

Cat. No.: VC11990608

Molecular Formula: C10H12ClF4NO2

Molecular Weight: 289.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1646543-17-0 |

|---|---|

| Molecular Formula | C10H12ClF4NO2 |

| Molecular Weight | 289.65 g/mol |

| IUPAC Name | (1S)-1-[3-fluoro-4-(trifluoromethoxy)phenyl]-2-methoxyethanamine;hydrochloride |

| Standard InChI | InChI=1S/C10H11F4NO2.ClH/c1-16-5-8(15)6-2-3-9(7(11)4-6)17-10(12,13)14;/h2-4,8H,5,15H2,1H3;1H/t8-;/m1./s1 |

| Standard InChI Key | XWNDALYBMBNWNU-DDWIOCJRSA-N |

| Isomeric SMILES | COC[C@H](C1=CC(=C(C=C1)OC(F)(F)F)F)N.Cl |

| SMILES | COCC(C1=CC(=C(C=C1)OC(F)(F)F)F)N.Cl |

| Canonical SMILES | COCC(C1=CC(=C(C=C1)OC(F)(F)F)F)N.Cl |

Introduction

Chemical Identity and Nomenclature

Systematic Naming and Molecular Formula

The IUPAC name for this compound is (1S)-1-[3-fluoro-4-(trifluoromethoxy)phenyl]-2-methoxyethanamine hydrochloride, reflecting its stereochemical configuration at the chiral center (S), fluorine and trifluoromethoxy substituents on the phenyl ring, and the methoxyethylamine moiety . The molecular formula C₁₀H₁₂ClF₄NO₂ and a molecular weight of 289.65 g/mol are consistent across PubChem, VulcanChem, and ChemicalBook entries .

Synonyms and Registry Identifiers

This compound is cataloged under multiple synonyms, including:

Its primary CAS registry number is 1646543-17-0, with PubChem CID 117949112 . The hydrochloride salt form distinguishes it from the free base (CID 117949113) .

Structural Characteristics

Molecular Architecture

The compound features a para-substituted phenyl ring with a 3-fluoro and 4-trifluoromethoxy group, creating a highly electronegative aromatic system. The 2-methoxyethylamine side chain is attached to the phenyl ring at position 1, with the (S)-configuration imparting chirality . The hydrochloride salt forms via protonation of the amine group, improving crystallinity and aqueous solubility.

Table 1: Key Structural Descriptors

Stereochemical Considerations

The (S)-enantiomer is specified in all sources, underscoring the importance of chirality in its potential biological activity. Enantiopure synthesis is critical, as mirror-image forms often exhibit divergent pharmacokinetic profiles.

Synthesis and Derivatives

Structural Analogues

Patent US10285989B2 describes pyrimidinone amide PDE2 inhibitors with structural parallels, highlighting the therapeutic relevance of trifluoromethoxy aromatic systems in neurology . For example, the compound CC(C)C@@HC1=CC=C(SC(F)(F)F)C=C1 shares similar fluorinated aryl motifs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume